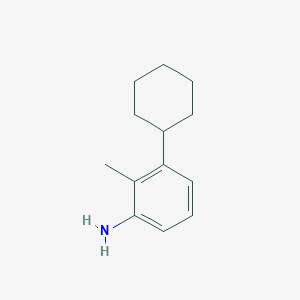amine](/img/structure/B13258632.png)
[1-(3,4-Dichlorophenyl)ethyl](propyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Dichlorophenyl)ethylamine: is a chemical compound with the molecular formula C11H15Cl2N . It is commonly used in biochemical research, particularly in the field of proteomics . The compound is known for its solid physical state and is typically stored at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dichlorophenyl)ethylamine can be achieved through the reduction of 3,4-dichlorophenylacetonitrile using lithium aluminum hydride (LiAlH4) in dry diethyl ether under a nitrogen atmosphere . This method ensures the reduction of the nitrile group to the corresponding amine.
Industrial Production Methods: While specific industrial production methods for 1-(3,4-Dichlorophenyl)ethylamine are not widely documented, the general approach involves large-scale reduction reactions using similar reagents and conditions as in laboratory synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like or .
Reduction: Reduction reactions can be performed using in the presence of a .
Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic ring, using reagents like or .
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: H2 with Pd/C catalyst.
Substitution: NaOH or NaOCH3 in polar solvents like methanol or ethanol.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of fully reduced amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry: In chemistry, 1-(3,4-Dichlorophenyl)ethylamine is used as a building block for the synthesis of more complex molecules. It is particularly valuable in the synthesis of N-(3’,4’-dichlorophenyl)ethyl-4-azahexacyclo compounds .
Biology and Medicine: The compound is used in the development of pharmaceuticals and as a research tool in studying biochemical pathways. Its derivatives have shown potential in various biological activities, including antiviral and anticancer properties .
Industry: In the industrial sector, 1-(3,4-Dichlorophenyl)ethylamine is used in the production of specialty chemicals and intermediates for various applications.
Mechanism of Action
The mechanism of action of 1-(3,4-Dichlorophenyl)ethylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
- 3,4-Dichlorophenethylamine
- N-(3’,4’-dichlorophenyl)ethyl-4-azahexacyclo compounds
- 2-[2-(3,4-dichlorophenyl)ethylamino]-1-pyridin-3-ylethanol
Uniqueness: Compared to similar compounds, 1-(3,4-Dichlorophenyl)ethylamine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound in research and industry .
Properties
Molecular Formula |
C11H15Cl2N |
|---|---|
Molecular Weight |
232.15 g/mol |
IUPAC Name |
N-[1-(3,4-dichlorophenyl)ethyl]propan-1-amine |
InChI |
InChI=1S/C11H15Cl2N/c1-3-6-14-8(2)9-4-5-10(12)11(13)7-9/h4-5,7-8,14H,3,6H2,1-2H3 |
InChI Key |
RKNSOENHWVYWHQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(C)C1=CC(=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


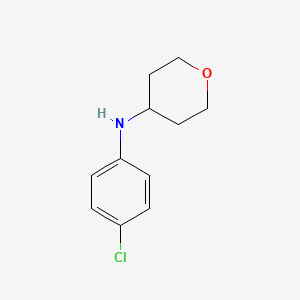


![(2,2-Dimethylpropyl)[(3-methoxyphenyl)methyl]amine](/img/structure/B13258568.png)

![N-{5-azaspiro[3.5]nonan-8-yl}butanamide](/img/structure/B13258595.png)

![Methyl (2R)-2-{[(2S)-piperidin-2-yl]formamido}propanoate](/img/structure/B13258603.png)

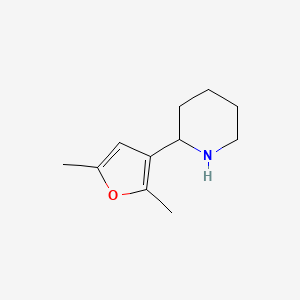
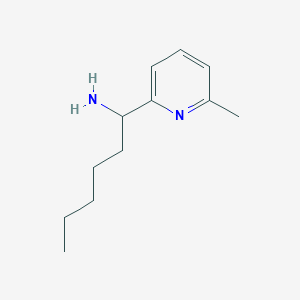
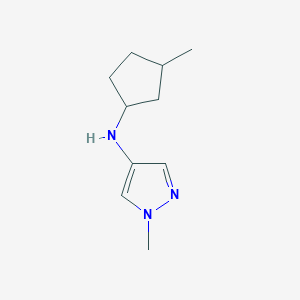
![3-{[(3-Fluorophenyl)methyl]amino}propan-1-ol](/img/structure/B13258626.png)
